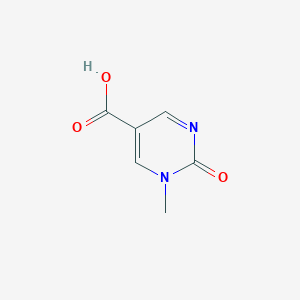

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Vue d'ensemble

Description

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative. The reaction typically requires heating and can be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and solvents are carefully selected to maximize the reaction rate and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methyl-2,4-dioxo-1,2-dihydropyrimidine-5-carboxylic acid, while reduction can produce 1-methyl-2-hydroxy-1,2-dihydropyrimidine-5-carboxylic acid.

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

One of the prominent applications of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is its role as a xanthine oxidase inhibitor (XOI). Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is crucial for treating conditions such as gout and hyperuricemia. Recent studies have highlighted the potential of this compound in designing novel XOIs:

- A study published in the International Journal of Molecular Sciences demonstrated that derivatives of this compound exhibited significant inhibitory effects on xanthine oxidase. The research utilized molecular docking and molecular dynamics simulations to predict binding affinities and interactions with key residues of the enzyme, indicating that specific structural modifications could enhance inhibitory activity .

Pharmacophore Modeling

Pharmacophore modeling has been employed to identify essential features required for the activity of xanthine oxidase inhibitors derived from this compound. The study developed a pharmacophore model that highlighted the importance of hydrogen bond donors and acceptors in enhancing binding affinity .

Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the synthesis of more complex heterocyclic compounds. These derivatives can possess unique biological activities, making them valuable in drug discovery.

Synthesis of Peptide Coupling Agents

The compound has also been utilized in synthesizing peptide coupling agents due to its ability to activate carboxylic acids. This property makes it suitable for applications in biochemistry and molecular biology, particularly in peptide synthesis where high yields are essential .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

- 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Comparison: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry.

Activité Biologique

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, also known as barbituric acid, is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring structure with a methyl group at the 1-position and a carboxylic acid group at the 5-position, contributing to its reactivity and biological activity.

The primary target of this compound is Xanthine Oxidase (XO) . The compound inhibits this enzyme by binding to its active site, which plays a crucial role in purine metabolism. This inhibition results in decreased conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to lower uric acid levels in the body.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antiviral Properties

The compound has shown potential as an antiviral agent, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Studies report effective inhibition of these viruses at low concentrations, demonstrating its potential in antiviral drug development .

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation in various biological models. This property may have implications for treating inflammatory diseases.

Case Studies

- Antiviral Efficacy Against ZIKV :

- Antimicrobial Activity :

- Antioxidant Activity Assessment :

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Varies widely among derivatives |

| Antiviral Activity | EC50 ~ 2.4 μM against ZIKV | Generally higher EC50 values |

| Antioxidant Capacity | IC50 comparable to ascorbic acid | Varies; some are less effective |

| Anti-inflammatory Effects | Promising results in preclinical models | Some derivatives show similar effects |

Propriétés

IUPAC Name |

1-methyl-2-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODEKXQAWLEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504876 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168428-09-9 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.